7,8-Dihydroxy-4'-methoxyisoflavone
Overview
Description
“7,8-Dihydroxy-4’-methoxyisoflavone” is a type of isoflavone . It has putative benefits in dietary cancer prophylaxis . It has also been found to inhibit fatty acid amide hydrolase and to act as an agonist of PPARgamma, a nuclear receptor that is a current pharmacological target for the treatment of diabetes type 2 . It acts as an antineoplastic agent .
Molecular Structure Analysis
The molecular formula of “7,8-Dihydroxy-4’-methoxyisoflavone” is C16H12O5 . The molecular weight is 284.27 g/mol . The IUPAC name is 5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one .
Scientific Research Applications
Neurogenesis and Antidepressant Effects : A study by Liu et al. (2010) found that a derivative of 7,8-Dihydroxyflavone exhibits potent antidepressant effects and promotes neurogenesis. This compound, identified as 4'-dimethylamino-7,8-dihydroxyflavone, shows higher TrkB agonistic activity than the lead compound and reveals more robust and longer TrkB activation effect in animals, which leads to potent antiapoptotic activity (Liu et al., 2010).
Metabolism in Human Subjects : Lecompte et al. (2014) investigated the metabolism of methoxyisoflavone, a related compound, in human subjects using UPLC-Q-TOF. The study identified various metabolites and pathways, contributing to a better understanding of methoxyisoflavone metabolism (Lecompte et al., 2014).
Synthesis of Isoflavones : Menezes et al. (2010) reported on the synthesis of 7,8-Methylenedioxy-4′-methoxyisoflavone from Indigofera Linnaei. This study provides insights into the methods of synthesizing such isoflavones, which is crucial for their applications in various fields (Menezes et al., 2010).
Antimicrobial and Antioxidant Properties : Erasto et al. (2004) discovered that compounds including 7,2'-dihydroxy-4'-methoxyisoflav-3-ene, isolated from the root wood of Bolusanthus speciosus, exhibit strong antimicrobial activity against various pathogens and also demonstrate radical scavenging properties (Erasto et al., 2004).
Anti-Tobacco Mosaic Virus Activities : Li et al. (2015) isolated new isoflavones, including 4′,8-dihydroxy-6,7-dimethoxyisoflavone, from Nicotiana tabacum leaves and evaluated their anti-tobacco mosaic virus activities. These compounds exhibited significant inhibition rates against the virus (Li et al., 2015).
Apoptosis in Osteosarcoma Cells : A study by Lu et al. (2015) demonstrated that 5,7-Dihydroxy-4′-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells, indicating potential for cancer treatment (Lu et al., 2015).
Pharmacological Activities of Acacetin : Research by Semwal et al. (2019) highlights Acacetin, a related compound, for its diverse pharmacological activities including neuroprotective, cardioprotective, anticancer, and anti-inflammatory properties. This comprehensive overview supports the therapeutic applications of similar compounds (Semwal et al., 2019).
properties
IUPAC Name |
7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXIJJURUIXRFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420499 | |
Record name | Retusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroxy-4'-methoxyisoflavone | |
CAS RN |
37816-19-6 | |
Record name | 7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37816-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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